Diphenylchloroarsine

Catalog No.
S602926
CAS No.
712-48-1
M.F
C12H10AsCl
(C6H5)2AsCl
C12H10AsCl
M. Wt
264.58 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenylchloroarsine

CAS Number

712-48-1

Product Name

Diphenylchloroarsine

IUPAC Name

chloro(diphenyl)arsane

Molecular Formula

C12H10AsCl
(C6H5)2AsCl
C12H10AsCl

Molecular Weight

264.58 g/mol

InChI

InChI=1S/C12H10AsCl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

YHHKGKCOLGRKKB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[As](C2=CC=CC=C2)Cl

solubility

Solubility in water, g/100ml: 0.2 (poor)

Synonyms

Clark 1, diphenyl arsine chloride

Canonical SMILES

C1=CC=C(C=C1)[As](C2=CC=CC=C2)Cl

The exact mass of the compound Diphenylchloroarsine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, g/100ml: 0.2 (poor). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Diphenylchloroarsine is a highly reactive organoarsenic electrophile (boiling point ~333°C, melting point 44°C) that serves as a primary industrial and laboratory precursor for the installation of the diphenylarsino (-AsPh2) functional group [1]. Unlike fully substituted arsines, its labile arsenic-chlorine bond makes it highly susceptible to nucleophilic attack by organolithium, Grignard reagents, and other carbanions. This specific reactivity profile makes it an indispensable building block in chemoinformatics and organometallic synthesis, particularly for the targeted construction of bidentate and monodentate arsine ligands, specialized coordination complexes, and functionalized ferrocene derivatives.

Substituting Diphenylchloroarsine with closely related arsenic compounds fundamentally alters synthetic outcomes and procurement viability. Utilizing the fully substituted Triphenylarsine (Ph3As) fails because it lacks a reactive halide leaving group, preventing direct nucleophilic coupling with lithiated frameworks [1]. Conversely, employing Phenyldichloroarsine (PhAsCl2) introduces a bifunctional electrophile, which leads to unwanted cross-linking, bridging -As(Ph)- networks, or oligomerization rather than the discrete terminal -AsPh2 capping required for precise ligand design. Attempting to build the -AsPh2 group in situ from Arsenic trichloride (AsCl3) results in a statistical mixture of mono-, di-, and tri-arylated species, drastically reducing target yield and requiring complex, cost-prohibitive fractional distillation. Therefore, Diphenylchloroarsine is strictly required for stoichiometric, high-yield transfer of the intact diphenylarsino unit.

Leaving Group Availability for Nucleophilic Substitution

In the synthesis of complex organometallic ligands, the presence of a reactive halide is non-negotiable. Diphenylchloroarsine provides exactly one labile As-Cl bond, allowing for direct, high-yield (>80%) coupling with lithiated species such as dilithioferrocenes to form discrete -AsPh2 capped products [1]. In contrast, Triphenylarsine possesses zero reactive leaving groups under standard organometallic coupling conditions, rendering it completely inert for these specific chain-extension or functionalization reactions.

Evidence DimensionReactive leaving groups for nucleophilic attack
Target Compound Data1 reactive As-Cl bond (enables >80% coupling yield)
Comparator Or BaselineTriphenylarsine (0 reactive leaving groups, 0% coupling yield)
Quantified DifferenceAbsolute difference in reactivity enabling direct synthetic coupling
ConditionsOrganolithium or Grignard coupling conditions at low temperature

Buyers must procure the chloro-derivative to successfully synthesize complex arsine ligands, as the fully phenylated analog cannot undergo the necessary substitution.

Substitution Control and Ligand Topology

The degree of halogenation directly dictates the structural topology of the resulting synthesized ligand. Diphenylchloroarsine acts as a monofunctional electrophile, ensuring the formation of terminal diphenylarsino groups without further polymerization [1]. When Phenyldichloroarsine is used as a baseline comparator, its two reactive As-Cl bonds lead to double substitution, creating bridging -As(Ph)- structures or extended oligomeric networks rather than discrete molecular ligands.

Evidence DimensionElectrophilic substitution sites
Target Compound DataMonofunctional (yields discrete terminal -AsPh2 groups)
Comparator Or BaselinePhenyldichloroarsine (Bifunctional, yields bridging/polymeric networks)
Quantified Difference1 vs. 2 reactive sites dictating discrete vs. polymeric product formation
ConditionsStoichiometric reaction with bidentate or multidentate carbanions

Procurement of the monochloro variant is critical to prevent unwanted cross-linking and ensure the precise molecular geometry required for transition metal catalysts.

Synthesis Efficiency and Product Distribution

Utilizing a pre-assembled -AsPh2 unit via Diphenylchloroarsine provides a direct, stoichiometric pathway to target ligands, bypassing the complex product distributions associated with bottom-up synthesis [1]. When Arsenic trichloride is used as a primary baseline precursor for in situ arylation, the reaction typically yields a statistical mixture containing unreacted AsCl3, PhAsCl2, Ph2AsCl, and Ph3As. This limits the yield of the desired diarylated intermediate to below 50% prior to rigorous purification.

Evidence DimensionPrecursor efficiency for -AsPh2 installation
Target Compound DataDirect stoichiometric transfer (single defined product pathway)
Comparator Or BaselineArsenic trichloride (Yields statistical mixture of 4 different substitution products)
Quantified DifferenceElimination of multi-product statistical mixtures, drastically reducing purification overhead
ConditionsArylation reactions targeting the diphenylarsino functional group

Purchasing the pre-formed Diphenylchloroarsine eliminates costly and time-consuming separation steps, directly improving the overall yield and scalability of downstream ligand production.

Synthesis of Bidentate Arsine Ligands for Catalysis

Diphenylchloroarsine is the essential precursor for synthesizing critical bidentate ligands such as bis(diphenylarsino)methane (dpam) and related ethane/propane analogs. Its single reactive chlorine ensures precise capping of the alkane backbone without cross-linking, providing high-purity ligands required for Group VI and platinum-group transition metal catalysis [1].

Preparation of Functionalized Ferrocene Derivatives

In the development of advanced electrochemical sensors and asymmetric catalysts, Diphenylchloroarsine is used to introduce the -AsPh2 group onto the cyclopentadienyl rings of ferrocene. Its high reactivity with lithiated ferrocenes allows for the efficient production of homoannularly disubstituted and heteroannularly trisubstituted derivatives [2].

Production of Analytical Standards and Arsenic Metabolites

As environmental and toxicological monitoring requires precise analytical standards, this compound is procured to synthesize specific degradation products, including diphenylarsinic acid and bis(diphenylarsine)oxide. Its defined stoichiometry ensures high-purity standards free from the mono-phenylated or tri-phenylated contaminants that complicate LC-ICP-MS calibrations [1].

Physical Description

Diphenylchloroarsine appears as a colorless crystalline solid, or a dark-brown liquid. Strongly irritating to skin and eyes. Toxic by ingestion and inhalation. Used as a military poison gas.
COLOURLESS CRYSTALS. TECHNICAL-GRADE PRODUCT: DARK BROWN LIQUID.

Boiling Point

337.0 °C

Vapor Density

Relative vapor density (air = 1): 9.15

Density

Relative density (water = 1): 1.4 (45 °C)

Melting Point

44.0 °C
38-44 °C

UNII

1H39V3559B

Vapor Pressure

Vapor pressure, Pa at 20 °C: 0.06

Other CAS

712-48-1

Wikipedia

Diphenylchloroarsine

Use Classification

Fire Hazards -> Reactive - 1st degree

Dates

Last modified: 02-18-2024

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